molecular formula C10H11N B1345666 2,6-Dimethyl-1H-indole CAS No. 5649-36-5

2,6-Dimethyl-1H-indole

Cat. No. B1345666
CAS RN: 5649-36-5
M. Wt: 145.2 g/mol
InChI Key: IVEOPBYBMLADDC-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1H-indole is a chemical compound with the molecular formula C10H11N . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-1H-indole consists of a benzene ring fused to a pyrrole ring, with two methyl groups attached at the 2nd and 6th positions of the indole ring . The molecular weight of this compound is 145.2010 .


Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dimethyl-1H-indole are not available, indole derivatives are known to undergo a variety of chemical reactions. These include electrophilic substitution, nucleophilic substitution, and oxidation .

Scientific Research Applications

Antiviral Activity

  • Scientific Field: Pharmacology
  • Application Summary: Indole derivatives, including 2,6-Dimethyl-1H-indole, have been found to possess antiviral properties . They have been used as antiviral agents against various viruses .
  • Methods of Application: Specific compounds are synthesized and tested for their inhibitory activity against different viruses . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Results: Certain compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Anti-inflammatory Activity

  • Scientific Field: Pharmacology
  • Application Summary: Indole derivatives are known to exhibit anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions .
  • Methods of Application: The specific methods of application can vary, but typically involve the synthesis of specific indole derivatives and their testing in relevant biological models .
  • Results: The results can vary depending on the specific derivative and model used, but generally, indole derivatives have been found to exhibit significant anti-inflammatory activity .

Anticancer Activity

  • Scientific Field: Oncology
  • Application Summary: Certain indole derivatives, including 2,6-Dimethyl-1H-indole, have shown anticancer properties against various cancer cell lines .
  • Methods of Application: Compounds are synthesized and their cytotoxicity is tested against different cancer cell lines using assays such as the staining assay of propidium iodide (PI) .
  • Results: Compounds like 2,3-dimethyl-1H-indole were found to be cytotoxic .

Antioxidant Activity

  • Scientific Field: Biochemistry
  • Application Summary: Indole derivatives are known to possess antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
  • Methods of Application: The antioxidant activity of indole derivatives is typically assessed using various biochemical assays .
  • Results: Indole derivatives have been found to exhibit significant antioxidant activity, although the specific results can vary depending on the derivative and assay used .

Antimicrobial Activity

  • Scientific Field: Microbiology
  • Application Summary: Indole derivatives have been found to exhibit antimicrobial properties . They can inhibit the growth of various bacteria and fungi .
  • Methods of Application: The antimicrobial activity of indole derivatives is typically assessed using various microbiological assays .
  • Results: Indole derivatives have been found to exhibit significant antimicrobial activity, although the specific results can vary depending on the derivative and microorganism used .

Industrial Applications

  • Scientific Field: Industrial Biotechnology
  • Application Summary: Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
  • Methods of Application: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
  • Results: These biotechnological production methods have been successful in producing various indole derivatives for industrial applications .

Antidiabetic Activity

  • Scientific Field: Pharmacology
  • Application Summary: Indole derivatives have been found to exhibit antidiabetic properties . They can be used in the treatment of diabetes .
  • Methods of Application: The specific methods of application can vary, but typically involve the synthesis of specific indole derivatives and their testing in relevant biological models .
  • Results: The results can vary depending on the specific derivative and model used, but generally, indole derivatives have been found to exhibit significant antidiabetic activity .

Antimalarial Activity

  • Scientific Field: Pharmacology
  • Application Summary: Certain indole derivatives have shown antimalarial properties against various strains of malaria .
  • Methods of Application: Compounds are synthesized and their antimalarial activity is tested against different strains of malaria using assays such as the Plasmodium falciparum assay .
  • Results: Compounds like 2,3-dimethyl-1H-indole were found to be effective against malaria .

Industrial Applications

  • Scientific Field: Industrial Biotechnology
  • Application Summary: Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
  • Methods of Application: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
  • Results: These biotechnological production methods have been successful in producing various indole derivatives for industrial applications .

Antihyperlipidemic Agents

  • Scientific Field: Pharmacology
  • Application Summary: Indole derivatives have been used in the preparation of potent antihyperlipidemic agents . These agents are used to lower lipid levels and are commonly used in the treatment of conditions like hyperlipidemia and hypercholesterolemia .
  • Methods of Application: The specific methods of application can vary, but typically involve the synthesis of specific indole derivatives .
  • Results: The results can vary depending on the specific derivative and model used, but generally, indole derivatives have been found to exhibit significant antihyperlipidemic activity .

Preparation of Carbazoles

  • Scientific Field: Organic Chemistry
  • Application Summary: Indole derivatives, including 2,6-Dimethyl-1H-indole, have been used as building blocks for the preparation of carbazoles . Carbazoles are a class of organic compounds that have a wide range of applications, including in the production of dyes, pharmaceuticals, and electronic materials .
  • Methods of Application: The preparation of carbazoles typically involves the synthesis of specific indole derivatives and their subsequent cyclization .
  • Results: The results can vary depending on the specific derivative and reaction conditions used, but generally, indole derivatives have been found to be effective in the synthesis of carbazoles .

Preparation of Cyanoindoles

  • Scientific Field: Organic Chemistry
  • Application Summary: Indole derivatives have been used as reactants for the preparation of cyanoindoles . Cyanoindoles are a class of organic compounds that have a wide range of applications, including in the production of pharmaceuticals and agrochemicals .
  • Methods of Application: The preparation of cyanoindoles typically involves the reaction of specific indole derivatives with cyanide .
  • Results: The results can vary depending on the specific derivative and reaction conditions used, but generally, indole derivatives have been found to be effective in the synthesis of cyanoindoles .

Safety And Hazards

While specific safety and hazard data for 2,6-Dimethyl-1H-indole is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding inhalation, ingestion, or direct skin contact, and using appropriate personal protective equipment .

properties

IUPAC Name

2,6-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-3-4-9-6-8(2)11-10(9)5-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEOPBYBMLADDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205031
Record name 1H-Indole, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-1H-indole

CAS RN

5649-36-5
Record name 2,6-Dimethylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005649365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIMETHYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ8N1A5SOE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
GC Moraski, AG Oliver, LD Markley, S Cho… - Bioorganic & medicinal …, 2014 - Elsevier
A set of 5,6-fused bicyclic heteroaromatic scaffolds were investigated for their in vitro anti-tubercular activity versus replicating and non-replicating strains of Mycobacterium tuberculosis (…
Number of citations: 47 www.sciencedirect.com
GS Reddy, M Pal - Current Medicinal Chemistry, 2021 - ingentaconnect.com
Background: The indole framework is considered as one of the privileged structures in the area of medicinal chemistry and drug discovery because compounds containing this …
Number of citations: 29 www.ingentaconnect.com
SL Cui, J Wang, YG Wang - Journal of the American Chemical …, 2008 - ACS Publications
A general and concise synthesis of functionalized indoles via domino reaction of N-aryl amides and ethyl diazoacetate has been developed. The methodology offers a great potential for …
Number of citations: 120 pubs.acs.org
MC Pirrung, L Deng, Z Li, K Park - The Journal of Organic …, 2002 - ACS Publications
Three methods for the conjugate addition of indoles to 2,5-dichlorobenzoquinone have been developed. A wide variety of indoles substituted with halogen, alkyl, alkoxy, and aryl groups …
Number of citations: 69 pubs.acs.org
NS phosphine Ligand - scholar.archive.org
Unless otherwise noted, all reactions were set up inside a dinitrogen-filled inert atmosphere glovebox and worked up in air using benchtop procedures. Toluene used in the synthesis of …
Number of citations: 0 scholar.archive.org
M Yasui, H Ohbu, M Ishikawa, T Yoshida… - The Journal of …, 2022 - ACS Publications
Spiro[indole-3,3′-pyrrolidine]-2′-ones were synthesized via one-pot chloroformylation-dearomatizing spirocyclization of tryptamine derivatives. Moreover, the “thio” equivalent spiro[…
Number of citations: 3 pubs.acs.org
S Velnati, A Massarotti, A Antona… - Journal of Enzyme …, 2020 - Taylor & Francis
A series of analogues of Amb639752, a novel diacylglycerol kinase (DGK) inhibitor recently discovered by us via virtual screening, have been tested. The compounds were evaluated …
Number of citations: 20 www.tandfonline.com
H Lu, G Zhu, T Tang, Z Ma, Q Chen, Z Chen - Iscience, 2019 - cell.com
C2, C3-disubstituted indole is one of the most frequently encountered motifs in bioactive alkaloids and medicinal chemistry. Thus, developing novel, concise, and efficient access to it is …
Number of citations: 7 www.cell.com
MAK El-Atawy - air.unimi.it
The work presented in this thesis was performed in the laboratory of professor Fabio Ragaini, Department of Chemistry, Milan University (UNIMI), in the period of January 2013 to …
Number of citations: 3 air.unimi.it
NK Targhi, O Tavakoli, AH Nazemi - Journal of Analytical and Applied …, 2022 - Elsevier
The ever-increasing demand for fossil fuels has led to environmental issues and depletion of energy resources, as a consequence, a growing interest in biomass as a promising …
Number of citations: 10 www.sciencedirect.com

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